molecular formula C27H42N2O11 B290065 1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

Numéro de catalogue B290065
Poids moléculaire: 570.6 g/mol
Clé InChI: BTBCXGRMSRKEJC-GHPWWPGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one, commonly referred to as BMT-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-1 is a benzimidazole derivative that has been synthesized for its potential use in cancer treatment.

Mécanisme D'action

BMT-1 exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. BMT-1 binds to the enzyme and prevents it from functioning properly, resulting in the accumulation of DNA damage and cell death. BMT-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMT-1 has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to have minimal effects on cell viability and proliferation in normal cells, while inducing significant cytotoxicity in cancer cells. BMT-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

BMT-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Orientations Futures

There are several future directions for BMT-1 research. One area of interest is the development of BMT-1 analogs with improved potency and selectivity. Another area of interest is the investigation of BMT-1 in combination with other chemotherapy drugs, to determine its potential as an adjuvant therapy. Additionally, more research is needed to understand the long-term effects of BMT-1 treatment in animal models and humans. Overall, BMT-1 has the potential to be a valuable compound in cancer treatment, and further research is needed to fully explore its therapeutic applications.

Méthodes De Synthèse

BMT-1 is synthesized by reacting 4-butoxy-2,3,5,6-tetrafluorobenzoyl chloride with 2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran in the presence of triethylamine. The resulting intermediate is then reacted with 1,2-phenylenediamine to form BMT-1. The synthesis method has been optimized for high yield and purity, making BMT-1 a viable compound for scientific research.

Applications De Recherche Scientifique

BMT-1 has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. BMT-1 has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising adjuvant therapy.

Propriétés

Formule moléculaire

C27H42N2O11

Poids moléculaire

570.6 g/mol

Nom IUPAC

1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

InChI

InChI=1S/C27H42N2O11/c1-3-5-11-37-23-19(30)17(39-25(34)21(23)32)13-28-15-9-7-8-10-16(15)29(27(28)36)14-18-20(31)24(38-12-6-4-2)22(33)26(35)40-18/h7-10,17-26,30-35H,3-6,11-14H2,1-2H3/t17-,18-,19-,20-,21-,22-,23+,24+,25?,26?/m1/s1

Clé InChI

BTBCXGRMSRKEJC-GHPWWPGYSA-N

SMILES isomérique

CCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCC)O)O

SMILES

CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O

SMILES canonique

CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.